Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this ionic liquid involves the combination of trihexyltetradecylphosphonium with the tris(pentafluoroethyl)trifluorophosphate anion. This process results in an ionic liquid that exhibits exceptional hydrophobicity and stability, surpassing that of other ionic liquids with different anionic components. The selectivity and sensitivity of extraction methods can be significantly enhanced by varying the cationic component of the ionic liquid, demonstrating its versatility in analytical applications (Yao, Pitner, & Anderson, 2009).

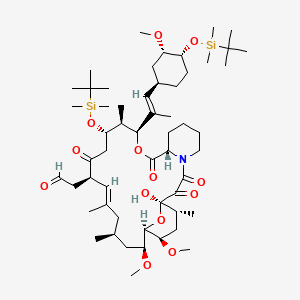

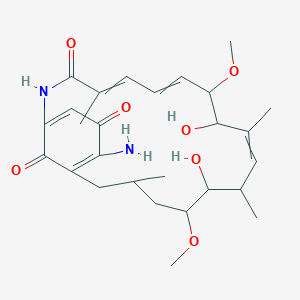

Molecular Structure Analysis

The molecular structure of Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate contributes to its unique chemical and physical properties. The phosphonium cation provides a large, hydrophobic structure that interacts favorably with non-polar molecules, while the tris(pentafluoroethyl)trifluorophosphate anion enhances the ionic liquid's hydrophobicity and thermal stability.

Chemical Reactions and Properties

This ionic liquid is effective in facilitating various chemical reactions, including the palladium-catalyzed carbonylation of iodoarenes and thiols to form thioesters. Its capability to recycle in reaction media without loss of activity underscores its potential for sustainable chemical processes (Cao, McNamee, & Alper, 2008).

Physical Properties Analysis

Studies on the physical properties of Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate, such as density, viscosity, and surface tension, highlight its potential for various applications. These properties are significantly influenced by the ionic liquid's molecular structure, which is tailored for high performance in tasks requiring hydrophobicity and stability under different conditions (Ferreira et al., 2012).

Applications De Recherche Scientifique

Organophosphorus Flame Retardants

Organophosphorus flame retardants, including various phosphonium compounds, are widely used across industries to enhance fire resistance. Their applications span from textiles and plastics to electronics, demonstrating their versatility and importance in safety-critical applications. The review by Bruchajzer, Frydrych, and Szymańska (2015) emphasizes the neurotoxic, fertility, reproductive, and carcinogenic effects of certain phosphorus flame retardants, highlighting the balance between utility and safety considerations in their use [Bruchajzer, Frydrych, & Szymańska, 2015].

Biologic Activity of Phosphates

Lorke, Stegmeier-Petroianu, and Petroianu (2017) discuss the biological activities associated with cyclic and caged phosphates, including their roles in inhibiting acetylcholine esterase and potential therapeutic applications. This review suggests that phosphonium compounds might also find applications in medicinal chemistry, given their structural similarities with cyclic phosphates [Lorke, Stegmeier-Petroianu, & Petroianu, 2017].

Synthetic Chelating Agents in the Environment

Knepper (2003) reviews the use and environmental impact of synthetic chelating agents, including organophosphonates, highlighting their application in binding and masking metal ions in industrial processes. The environmental behavior of these compounds is critical, suggesting a potential area of research for phosphonium-based ionic liquids in mitigating metal ion pollution [Knepper, 2003].

Antibody-Based Methods for Analysis

Fránek and Hruška (2018) discuss the development and application of antibodies for the analysis of environmental and food contaminants, including phosphorus compounds. This points towards the importance of developing sensitive detection methods for phosphonium-based compounds in environmental and food safety applications [Fránek & Hruška, 2018].

Polymer/Layered Silicate Nanocomposites

Ray and Okamoto (2003) review the preparation and properties of polymer/layered silicate nanocomposites, where the modification of silicate layers with phosphonium ions can enhance the compatibility and dispersion of silicates in polymer matrices. This suggests a promising application of trihexyltetradecylphosphonium-based compounds in creating advanced materials with improved mechanical and thermal properties [Ray & Okamoto, 2003].

Propriétés

Numéro CAS |

639092-18-5 |

|---|---|

Nom du produit |

Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate |

Formule moléculaire |

C₃₈H₆₈F₁₈P₂ |

Poids moléculaire |

928.87 |

Synonymes |

Trihexyltetradecylphosphonium Trifluorotris(pentafluoroethyl)phosphate(1-) Trihexyl(tetradecyl)phosphonium Trifluorotris(pentafluoroethyl)phosphate_x000B_Trihexyl(tridecyl)phosphonium Tris(pentafluoroethyl)trifluorophosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)